molecular formula C10H20NO3 B016021 trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl CAS No. 229621-07-2

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

Cat. No. B016021
CAS RN: 229621-07-2
M. Wt: 202.27 g/mol
InChI Key: DGMNMJFNHPPVTA-HTQZYQBOSA-N
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Description

Trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl (THP) is an organic compound that is widely used in scientific research and in the laboratory. THP is a versatile compound that has a wide range of applications in chemistry, biology and biochemistry. It is used as a reagent for organic synthesis, as a fluorescent probe for studying the structure and dynamics of proteins, and as a fluorescent probe for studying the structure and dynamics of lipids. THP is also used as a fluorescent probe for studying the structure and dynamics of DNA.

Scientific Research Applications

  • Organic Synthesis and Catalysis

    This compound has potential applications in organic synthesis and catalysis (Ross et al., 1996).

  • Drug Development and Pharmacological Research

    It may also be useful in drug development and pharmacological research (Curtis et al., 2005).

  • Chemical Reactions and Derivatives

    The racemization reaction of trans-1,3-bis(dibenzylamino)-1,3,5,5-tetrachlorocyclotriphosphazene with pyrrolidine yields derivatives with bis, tris, and tetrakis-pyrrolidino substitution (Uslu, 2005).

  • Antileukemic Activity

    Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) showed significant antileukemic activity against P388 lymphocytic leukemia in mice (Anderson & Halat, 1979).

  • Potential HIV Inhibitors

    Enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines are potential inhibitors of HIV (Rosenquist et al., 1996).

  • Pyrolysis Applications

    Pyrolyses of 1,1,4,4-tetraphenyl-2-butene-1,4-diol derivatives can lead to olefins like styrene, cyclohexene, indene, and norbornene, along with benzo (Saito et al., 1985).

properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl can be achieved through a multi-step process involving both organic and inorganic reactions.", "Starting Materials": [ "2,5-dimethyl-2,5-hexanediol", "tetramethylpyrrolidine-1-oxyl", "paraformaldehyde", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "Step 1: The starting material 2,5-dimethyl-2,5-hexanediol is reacted with paraformaldehyde in the presence of sodium hydroxide to form trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidine.", "Step 2: The resulting product from step 1 is then oxidized using sodium hypochlorite to form trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl.", "Step 3: The final product is then extracted from the reaction mixture using ethyl acetate and dried over sodium sulfate to obtain the pure compound." ] }

CAS RN

229621-07-2

Molecular Formula

C10H20NO3

Molecular Weight

202.27 g/mol

IUPAC Name

[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C10H20NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-13H,5-6H2,1-4H3/t7-,8-/m1/s1

InChI Key

DGMNMJFNHPPVTA-HTQZYQBOSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C(N1[O])(C)C)CO)CO)C

SMILES

CC1(C(C(C(N1O)(C)C)CO)CO)C

Canonical SMILES

CC1(C(C(C(N1[O])(C)C)CO)CO)C

synonyms

(3R,4R)-rel-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 2
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 3
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 4
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 5
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 6
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

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